N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,4,5-trimethoxybenzamide
CAS No.:
Cat. No.: VC15383639
Molecular Formula: C24H22ClN3O5
Molecular Weight: 467.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H22ClN3O5 |
|---|---|
| Molecular Weight | 467.9 g/mol |
| IUPAC Name | N-[7-(3-chlorophenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]-3,4,5-trimethoxybenzamide |
| Standard InChI | InChI=1S/C24H22ClN3O5/c1-31-20-10-15(11-21(32-2)22(20)33-3)23(30)28-24-26-12-17-18(27-24)8-14(9-19(17)29)13-5-4-6-16(25)7-13/h4-7,10-12,14H,8-9H2,1-3H3,(H,26,27,28,30) |
| Standard InChI Key | TWMIVTDZEKAHAH-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC(=CC=C4)Cl |
Introduction
Synthesis and Chemical Reactivity
The synthesis of quinazoline derivatives typically involves multi-step reactions, including condensation and cyclization processes. These compounds can undergo various chemical reactions, such as amide formation and substitution reactions, which are crucial for modifying their biological properties.
Biological Activities and Potential Applications
Quinazoline derivatives have been extensively studied for their pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities. The specific biological activities of N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,4,5-trimethoxybenzamide would depend on its interaction with biological targets, which could be influenced by its unique structural features.
Comparison with Similar Compounds
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